Rosiglitazone Maleate

Content Navigation

PPARγ research requires high reproducibility, but rosiglitazone free base's poor solubility and pioglitazone's PPARα cross-talk compromise data. Rosiglitazone maleate ensures reliable solubility and strict PPARγ selectivity (nanomolar EC50).

- Enables uniform low-concentration dosing for 3T3-L1 adipogenesis and in vivo metabolic models.

- Ideal for PPARγ LBD crystallography and coactivator assays (CBP/PGC-1α).

- Consistent purity and stability for longitudinal studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

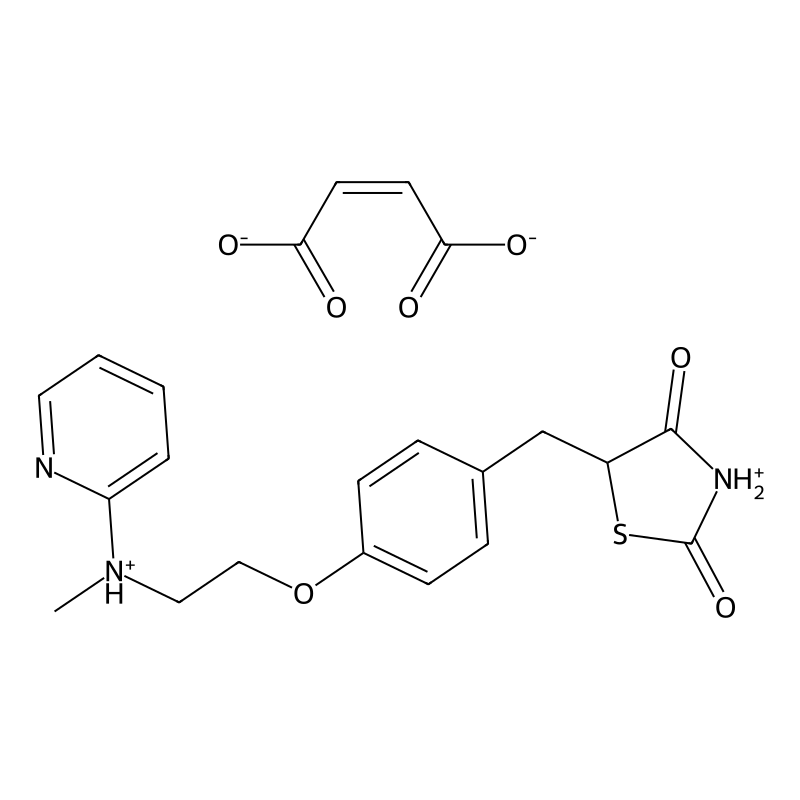

Rosiglitazone maleate (CAS: 155141-29-0) is a highly potent thiazolidinedione (TZD) class agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a crystalline maleate salt, it provides a stable, highly processable form of the active moiety with a molecular weight of 473.50 g/mol. Widely utilized as a reference material in metabolic syndrome, insulin sensitization, and adipogenesis research, rosiglitazone maleate drives robust transcriptional activation of insulin-responsive genes. Its well-characterized pharmacokinetic profile and structural reliability make it a practical procurement choice for both in vitro cellular assays and in vivo metabolic modeling [1].

Research Fit

Substituting rosiglitazone maleate with its free base form or other TZD-class analogs like pioglitazone introduces significant experimental and formulation risks. Rosiglitazone free base is practically insoluble in aqueous media, leading to erratic dissolution profiles and precipitation in biological assays. The maleate salt resolves this by offering reliable solubility in buffered aqueous solutions at lower pH, ensuring uniform dosing and reproducibility. Furthermore, substituting with pioglitazone alters the receptor activation profile; pioglitazone exhibits a much higher EC50 for PPARγ and possesses partial PPARα activity. Procuring the exact rosiglitazone maleate compound ensures nanomolar potency and strict PPARγ selectivity, avoiding confounding lipid oxidation cross-talk [1].

Substitution Risk

Aqueous Solubility and Processability

The physical form of the TZD strongly dictates its utility in aqueous assays and solid dosage formulations. Rosiglitazone free base is practically insoluble in water, which limits its direct application in physiological buffers. In contrast, rosiglitazone maleate is readily soluble in buffered aqueous solutions (e.g., at pH 2.3) and ethanol. This enhanced solubility translates to faster dissolution kinetics and stable stock solution preparation without the risk of spontaneous precipitation [1].

| Evidence Dimension | Aqueous solubility and dissolution behavior |

| Target Compound Data | Rosiglitazone Maleate (Readily soluble in buffered aqueous solutions at pH 2.3) |

| Comparator Or Baseline | Rosiglitazone Free Base (Practically insoluble in water) |

| Quantified Difference | Significant enhancement in aqueous processability and dissolution rate |

| Conditions | Standard aqueous buffer systems and formulation matrices |

Procuring the maleate salt is essential for researchers and formulators requiring stable aqueous stock solutions and reproducible in vivo bioavailability.

PPARγ Activation Potency

When selecting a TZD for PPARγ activation, rosiglitazone demonstrates higher potency compared to pioglitazone. In cell-based reporter assays, rosiglitazone activates PPARγ with an EC50 of approximately 30-60 nM. In contrast, pioglitazone requires an EC50 of 0.93 μM (930 nM) to achieve similar activation. This >15-fold difference in potency allows rosiglitazone to be used at much lower concentrations, minimizing the risk of off-target effects or solvent-induced cytotoxicity in sensitive cell lines .

| Evidence Dimension | PPARγ Activation Potency (EC50) |

| Target Compound Data | Rosiglitazone (EC50 = 30 - 60 nM) |

| Comparator Or Baseline | Pioglitazone (EC50 = 930 nM) |

| Quantified Difference | >15-fold higher potency for rosiglitazone |

| Conditions | Cell-based reporter assays for human/mouse PPARγ |

The nanomolar potency of rosiglitazone enables lower dosing regimens in cellular models, reducing background noise and solvent toxicity.

Coactivator Recruitment Affinity

The efficacy of PPARγ agonists depends on their ability to induce conformational changes that recruit nuclear receptor coactivators like CBP. The rosiglitazone-PPARγ complex exhibits a high binding affinity for the CBP peptide with a Kd of 0.64 μM. This is stronger than the pioglitazone-PPARγ complex (Kd = 0.72 μM) and significantly stronger than the non-TZD agonist FK614 (Kd = 1.8 μM). This high-affinity recruitment underpins the robust transcriptional modulation observed with rosiglitazone [1].

| Evidence Dimension | Coactivator (CBP) Recruitment Affinity (Kd) |

| Target Compound Data | Rosiglitazone-PPARγ complex (Kd = 0.64 μM) |

| Comparator Or Baseline | FK614-PPARγ complex (Kd = 1.8 μM) |

| Quantified Difference | 2.8-fold stronger coactivator binding affinity |

| Conditions | Fluorescence-based interaction assay with CBP peptide |

High-affinity coactivator recruitment ensures maximum transcriptional activation, making it a reliable benchmark for gene expression studies.

3T3-L1 Adipocyte Differentiation

Due to its nanomolar EC50 for PPARγ activation, rosiglitazone maleate is the standard inducer for differentiating 3T3-L1 preadipocytes into mature adipocytes. Its high potency allows for low-concentration dosing, preventing solvent-related artifacts .

Insulin Resistance & Diabetes Models

The enhanced aqueous solubility of the maleate salt compared to the free base makes it highly suitable for formulation in drinking water or oral gavage solutions for rodent models of metabolic syndrome, ensuring consistent systemic exposure [1].

Structural Biology & Coactivator Binding

Given its high-affinity recruitment of coactivators like CBP and PGC-1α, rosiglitazone is heavily utilized in crystallographic and biochemical assays to map the ligand-binding domain (LBD) of PPARγ and understand nuclear receptor conformational dynamics [2].

Application Fit Matrix

References

- [2] World Intellectual Property Organization. 'WO 2008/107452 A1: Pharmaceutical composition comprising a salt of rosiglitazone' (2008).

- [3] Fujimura et al. 'Unique properties of coactivator recruitment caused by differential binding of FK614, an anti-diabetic agent, to peroxisome proliferator-activated receptor gamma.' Biol Pharm Bull. 2006.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (66.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rosiglitazone is indicated in the treatment of type 2 diabetes mellitus: as monotherapy-in patients (particularly overweight patients) inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intoleranceas dual oral therapy in combination with-metformin, in patients (particularly overweight patients) with insufficient glycaemic control despite maximal tolerated dose of monotherapy with metformin-a sulphonylurea, only in patients who show intolerance to metformin or for whom metformin is contraindicated, with insufficient glycaemic control despite monotherapy with a sulphonylureaas triple oral therapy in combination with-metformin and a sulphonylurea, in patients (particularly overweight patients) with insufficient glycaemic control despite dual oral therapy (see section 4. 4).

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: in combination with metformin particularly in overweight patients. in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Rosiglitazone is indicated as oral monotherapy in type 2 diabetes mellitus patients, particularly overweight patients, inadequately controlled by diet and exercise for whom metformin is inappropriate because of contraindications or intolerance. Rosiglitazone is also indicated for oral combination treatment in type 2 diabetes mellitus patients with insufficient glycaemic control despite maximal tolerated dose of oral monotherapy with either metformin or a sulphonylurea: - in combination with metformin particularly in overweight patients. Â- in combination with a sulphonylurea only in patients who show intolerance to metformin or for whom metformin is contraindicated.

Alzheimer's Disease

Pharmacology

MeSH Pharmacological Classification

ATC Code

A10BG02

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

METFORMIN HYDROCHLORIDE; ROSIGLITAZONE MALEATE

TABLET;ORAL

SB PHARMCO

04/05/2017

AVANDARYL

GLIMEPIRIDE; ROSIGLITAZONE MALEATE

04/27/2023

AVANDIA

ROSIGLITAZONE MALEATE

WOODWARD

02/05/2019

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Xu D, Cai L, Guo S, Xie L, Yin M, Chen Z, Zhou H, Su Y, Zeng Z, Zhang X. Virtual screening and experimental validation identify novel modulators of nuclear receptor RXRα from Drugbank database. Bioorg Med Chem Lett. 2017 Feb 15;27(4):1055-1061. doi: 10.1016/j.bmcl.2016.12.058. Epub 2016 Dec 26. PubMed PMID: 28089347.

3: Zou Z, He D, Cai L, He X, Wang K, Yang X, Li L, Li S, Su X. Alizarin Complexone Functionalized Mesoporous Silica Nanoparticles: A Smart System Integrating Glucose-Responsive Double-Drugs Release and Real-Time Monitoring Capabilities. ACS Appl Mater Interfaces. 2016 Apr 6;8(13):8358-66. doi: 10.1021/acsami.5b12576. Epub 2016 Mar 25. PubMed PMID: 26998551.

4: Cetinkalp S, Simsir IY, Sahin F, Saydam G, Ural AU, Yilmaz C. Can an oral antidiabetic (rosiglitazone) be of benefit in leukemia treatment? Saudi Pharm J. 2015 Jan;23(1):14-21. doi: 10.1016/j.jsps.2013.12.009. Epub 2013 Dec 22. PubMed PMID: 25685038; PubMed Central PMCID: PMC4310998.

5: Mohd-Radzman NH, Ismail WI, Jaapar SS, Adam Z, Adam A. Stevioside from Stevia rebaudiana Bertoni Increases Insulin Sensitivity in 3T3-L1 Adipocytes. Evid Based Complement Alternat Med. 2013;2013:938081. doi: 10.1155/2013/938081. Epub 2013 Dec 11. Erratum in: Evid Based Complement Alternat Med. 2016;2016:2467420. PubMed PMID: 24391675; PubMed Central PMCID: PMC3874339.

6: Attia AK, Ibrahim MM, El-Ries MA. Thermal analysis of some antidiabetic pharmaceutical compounds. Adv Pharm Bull. 2013;3(2):419-24. doi: 10.5681/apb.2013.067. Epub 2013 Aug 20. PubMed PMID: 24312870; PubMed Central PMCID: PMC3848208.

7: Zhao H, Li Z, Tian G, Gao K, Li Z, Zhao B, Wang J, Luo L, Pan Q, Zhang W, Wu Z, Chen J, Wang W. Effects of traditional Chinese medicine on rats with Type II diabetes induced by high-fat diet and streptozotocin: a urine metabonomic study. Afr Health Sci. 2013 Sep;13(3):673-81. doi: 10.4314/ahs.v13i3.22. PubMed PMID: 24250306; PubMed Central PMCID: PMC3824434.

8: Zhang Y, Huang X, Liu W, Cheng Z, Chen C, Yin L. Analysis of drugs illegally added into Chinese traditional patent medicine using surface-enhanced Raman scattering. Anal Sci. 2013;29(10):985-90. PubMed PMID: 24107564.

9: Mahgoub H, Youssef RM, Korany MA, Khamis EF, Kamal MF. Development and validation of spectrophotometric and HPTLC methods for simultaneous determination of rosiglitazone maleate and metformin hydrochloride in the presence of interfering matrix excipients. Drug Dev Ind Pharm. 2014 Sep;40(9):1190-8. doi: 10.3109/03639045.2013.810634. Epub 2013 Jul 8. PubMed PMID: 23829222.

10: Yavasoglu I, Sargin G, Kadikoylu G, Karul A, Bolaman Z. The activity of atorvastatin and rosiglitazone on CD38, ZAP70 and apoptosis in lymphocytes of B-cell chronic lymphocytic leukemia in vitro. Med Oncol. 2013;30(3):603. doi: 10.1007/s12032-013-0603-y. Epub 2013 May 19. PubMed PMID: 23686733.

11: Sherje AP, Desai KJ. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. Indian J Pharm Sci. 2011 Sep;73(5):579-82. doi: 10.4103/0250-474X.99021. PubMed PMID: 22923874; PubMed Central PMCID: PMC3425073.

12: Rane BR, Gujarathi NA, Patel JK. Biodegradable anionic acrylic resin based hollow microspheres of moderately water soluble drug rosiglitazone maleate: preparation and in vitro characterization. Drug Dev Ind Pharm. 2012 Dec;38(12):1460-9. doi: 10.3109/03639045.2011.653811. Epub 2012 Feb 23. PubMed PMID: 22356275.

13: Xu D, Xu M, Lin L, Rao S, Wang J, Davey AK. The effect of isosteviol on hyperglycemia and dyslipidemia induced by lipotoxicity in rats fed with high-fat emulsion. Life Sci. 2012 Jan 2;90(1-2):30-8. doi: 10.1016/j.lfs.2011.10.010. Epub 2011 Oct 26. PubMed PMID: 22075495.

14: Farouk M, Abdel-Satar O, Abdel-Aziz O, Shaaban M. Validated spectrophotometric methods for determination of some oral hypoglycemic drugs. Drug Discov Ther. 2011 Feb;5(1):41-52. PubMed PMID: 22466095.

15: Song GY, Gao Y, Wang C, Hu SG, Wang J, Qu DM, Ma HJ. Rosiglitazone reduces fatty acid translocase and increases AMPK in skeletal muscle in aged rats: a possible mechanism to prevent high-fat-induced insulin resistance. Chin Med J (Engl). 2010 Sep;123(17):2384-91. PubMed PMID: 21034554.

16: Li J, Meng X, Fan X, Lai X, Zhang Y, Zeng Y. [Pharmacodyamic material basis of rhizoma coptidis on insulin resistance]. Zhongguo Zhong Yao Za Zhi. 2010 Jul;35(14):1855-8. Chinese. PubMed PMID: 20939284.

17: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Jul-Aug;32(6):437-61. doi: 10.1358/mf.2010.32.6.1538165. PubMed PMID: 20852754.

18: Hu LD, Xing QB, Shang C, Liu W, Liu C, Luo ZL, Xu HX. Preparation of rosiglitazone maleate sustained-release floating microspheres for improved bioavailability. Pharmazie. 2010 Jul;65(7):477-80. PubMed PMID: 20662314.

19: Lakshminarayana N, Prasad YR, Gharat L, Thomas A, Narayanan S, Raghuram A, Srinivasan CV, Gopalan B. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. Eur J Med Chem. 2010 Sep;45(9):3709-18. doi: 10.1016/j.ejmech.2010.05.020. Epub 2010 May 15. PubMed PMID: 20627471.

20: Wittayalertpanya S, Chompootaweep S, Thaworn N, Khemsri W, Intanil N. Pharmacokinetic and bioequivalence study of an oral 8 mg dose of rosiglitazone tablets in Thai healthy volunteers. J Med Assoc Thai. 2010 Jun;93(6):722-8. PubMed PMID: 20572378.

Explore Compound Types